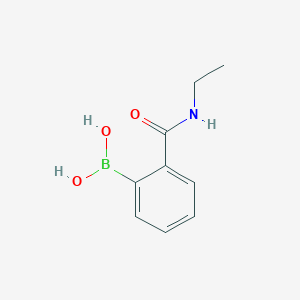
2-(Ethylcarbamoyl)benzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylcarbamoyl)benzeneboronic acid is a boronic acid derivative that contains an ethylcarbamoyl group attached to the benzene ring Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylcarbamoyl)benzeneboronic acid typically involves the introduction of the ethylcarbamoyl group onto a benzeneboronic acid precursor. One common method is the reaction of phenylboronic acid with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylcarbamoyl)benzeneboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or organometallic compounds are employed in substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
2-(Ethylcarbamoyl)benzeneboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for detecting specific biomolecules.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of enzymes that interact with boronic acids.
Industry: Utilized in the development of advanced materials, such as polymers and sensors, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Ethylcarbamoyl)benzeneboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various applications. The ethylcarbamoyl group may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative without the ethylcarbamoyl group.
4-(Ethylcarbamoyl)phenylboronic acid: A similar compound with the ethylcarbamoyl group in a different position on the benzene ring.
Pinacol boronic esters: Boronic acid derivatives with pinacol protecting groups.
Uniqueness
2-(Ethylcarbamoyl)benzeneboronic acid is unique due to the presence of the ethylcarbamoyl group, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where enhanced binding affinity or selectivity is required.
Properties
Molecular Formula |
C9H12BNO3 |
|---|---|
Molecular Weight |
193.01 g/mol |
IUPAC Name |
[2-(ethylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BNO3/c1-2-11-9(12)7-5-3-4-6-8(7)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12) |
InChI Key |
GKHFYKDJTNJQKR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)NCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















